

BIIE-0246 Hydrochloride: Application Notes for Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: *BIIE-0246 hydrochloride*

Cat. No.: *B10825840*

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Introduction

BIIE-0246 hydrochloride is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor, a G-protein-coupled receptor predominantly located on presynaptic neurons in both the central and peripheral nervous systems.[1] With an IC50 value of approximately 3.3 to 15 nM, BIIE-0246 serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the NPY system.[2][3] Its high selectivity, exhibiting over 650-fold preference for the Y2 receptor compared to Y1, Y4, and Y5 receptors, allows for precise dissection of Y2 receptor-mediated signaling pathways.[4][5] In the context of electrophysiology, BIIE-0246 is instrumental in elucidating the modulatory effects of NPY on synaptic transmission and neuronal excitability, primarily by blocking the presynaptic inhibitory effects mediated by Y2 receptors.[6][7]

These application notes provide detailed protocols and guidelines for the use of **BIIE-0246 hydrochloride** in patch-clamp electrophysiology recordings, enabling researchers to effectively probe the function of NPY Y2 receptors in various neuronal circuits.

Data Presentation

Pharmacological and Physicochemical Properties of BIIE-0246 Hydrochloride

Property	Value	Source
Molecular Weight	896.06 g/mol (free base); 968.98 g/mol (dihydrochloride)	[4]
Formula	C ₄₉ H ₅₇ N ₁₁ O ₆ (free base); C ₄₉ H ₅₇ N ₁₁ O ₆ ·2HCl (dihydrochloride)	[4]
IC ₅₀	~3.3 - 15 nM	[1][2][3]
Binding Affinity (K _i)	8 - 15 nM for [¹²⁵ I]PYY ₃₋₃₆ binding	[6][8]
Solubility	DMSO: up to 100 mM; Ethanol: up to 25 mM	[5]
Storage	Store solid at -20°C. Prepare fresh solutions or use small, pre-packaged sizes as solutions can be unstable.	[3][4][5]

In Vitro Activity of BIIE-0246

Assay	Species/Cell Line	IC ₅₀ / pA ₂	Source
Radioligand Binding (hY2R)	SMS-KAN cells	3.3 nM	[1] [9]
Radioligand Binding (rabbit Y2R)	Rabbit kidney membranes	7.5 nM	[1] [9]
Radioligand Binding (rY2R)	HEK293 cells	15 nM	[1] [9]
Radioligand Binding (rY1R, rY4R, rY5R)	HEK293 cells	>10,000 nM	[1] [9]
Functional Antagonism (rat vas deferens)	Rat	8.1 (pA ₂)	[1] [8] [9] [10]
Functional Antagonism (dog saphenous vein)	Dog	8.6 (pA ₂)	[8] [10]

Experimental Protocols

Preparation of BIIE-0246 Hydrochloride Stock Solution

Materials:

- **BIIE-0246 hydrochloride** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, nuclease-free microcentrifuge tubes

Protocol:

- Allow the **BIIE-0246 hydrochloride** powder to equilibrate to room temperature before opening the vial to prevent condensation.

- Prepare a 10 mM stock solution by dissolving the appropriate amount of **BIIE-0246 hydrochloride** in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of the dihydrochloride salt (MW: 968.98), dissolve 0.969 mg in 1 mL of DMSO.
- Vortex briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μ L) to minimize freeze-thaw cycles.
- Store the aliquots at -20°C. It is recommended to prepare fresh solutions for each experiment to ensure compound stability.^{[3][6]}

Whole-Cell Patch-Clamp Recordings in Brain Slices

This protocol is a general guideline for investigating the effect of BIIE-0246 on synaptic transmission in acute brain slices (e.g., hippocampus).

Materials:

- Artificial cerebrospinal fluid (aCSF)
- Internal solution for patch pipettes
- **BIIE-0246 hydrochloride** stock solution (10 mM in DMSO)
- NPY or a selective Y2 receptor agonist (e.g., PYY₃₋₃₆)
- Brain slicing apparatus (vibratome)
- Patch-clamp recording setup (amplifier, micromanipulator, data acquisition system)

Protocol:

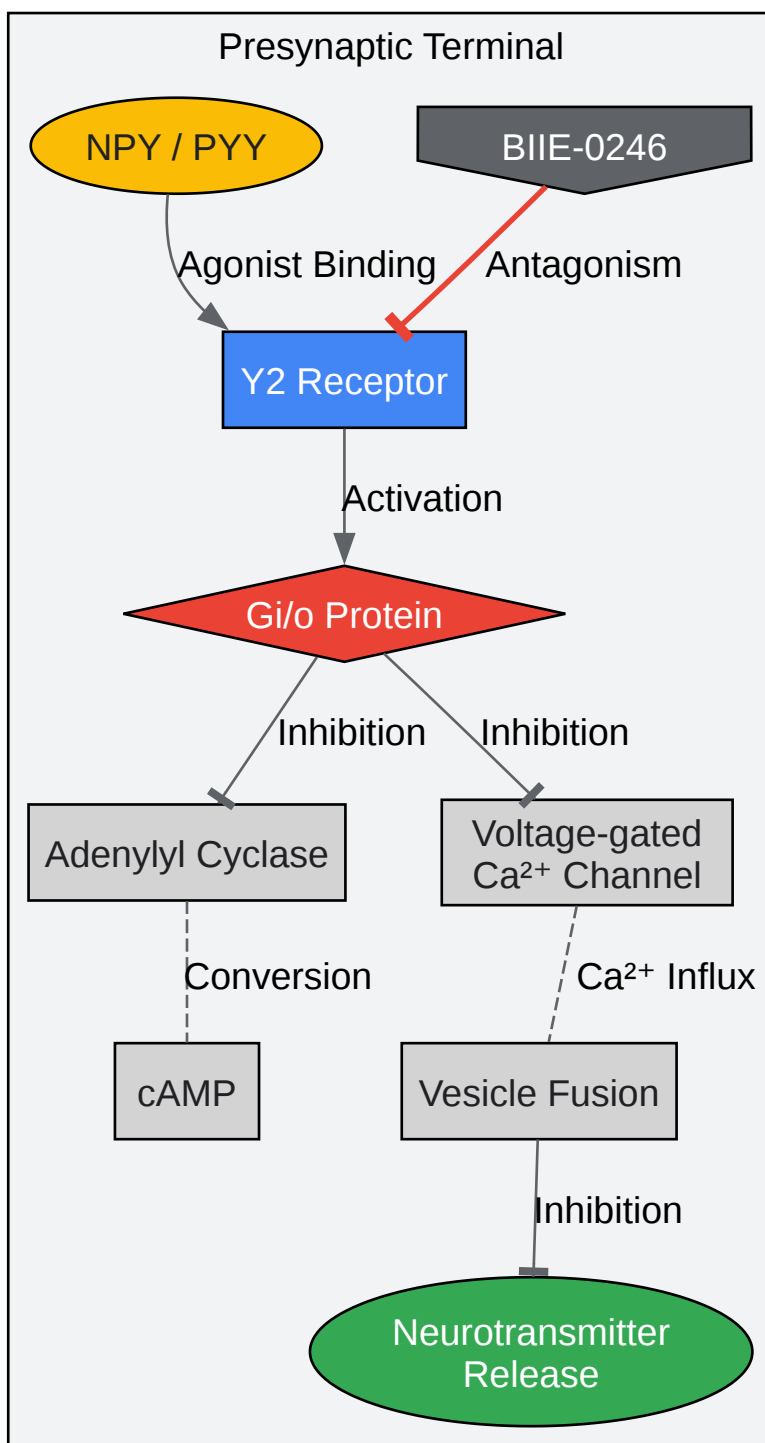
- Slice Preparation:
 - Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution (a modified aCSF with low Ca²⁺ and high Mg²⁺).

- Rapidly dissect the brain and prepare 300-400 μm thick slices using a vibratome in the same ice-cold slicing solution.
- Transfer slices to a holding chamber containing aCSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.2 NaH_2PO_4 , 24 NaHCO_3 , 5 HEPES, 12.5 glucose, 2 CaCl_2 , 2 MgSO_4) and allow to recover for at least 1 hour at room temperature, continuously bubbled with 95% O_2 / 5% CO_2 .
- Recording Setup:
 - Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
 - Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 $\text{M}\Omega$ when filled with internal solution (e.g., in mM: 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH).
 - Establish a whole-cell patch-clamp configuration on the neuron of interest.
- Drug Application:
 - Record a stable baseline of synaptic activity (e.g., excitatory postsynaptic potentials or currents, EPSPs/EPSCs) for at least 5-10 minutes.
 - Apply the Y2 receptor agonist (e.g., 100 nM NPY) to the bath to induce a presynaptic inhibitory effect, which should be observed as a decrease in the amplitude of the evoked EPSPs/EPSCs.
 - To test the antagonistic effect of BIIE-0246, pre-incubate the slice with BIIE-0246 (e.g., 100 nM - 1 μM) for 15-30 minutes prior to the co-application of the Y2 agonist.[6] The final concentration of DMSO should be kept below 0.1%.
 - Alternatively, after establishing the inhibitory effect of the Y2 agonist, apply BIIE-0246 to observe the reversal of this inhibition.
- Data Acquisition and Analysis:
 - Record evoked synaptic responses at regular intervals throughout the experiment.

- Analyze the amplitude, frequency, and kinetics of the synaptic events before, during, and after drug application.
- A successful antagonism by BIIE-0246 will be demonstrated by a reduction or complete blockade of the NPY-induced inhibition of synaptic transmission.[\[2\]](#)

Visualizations

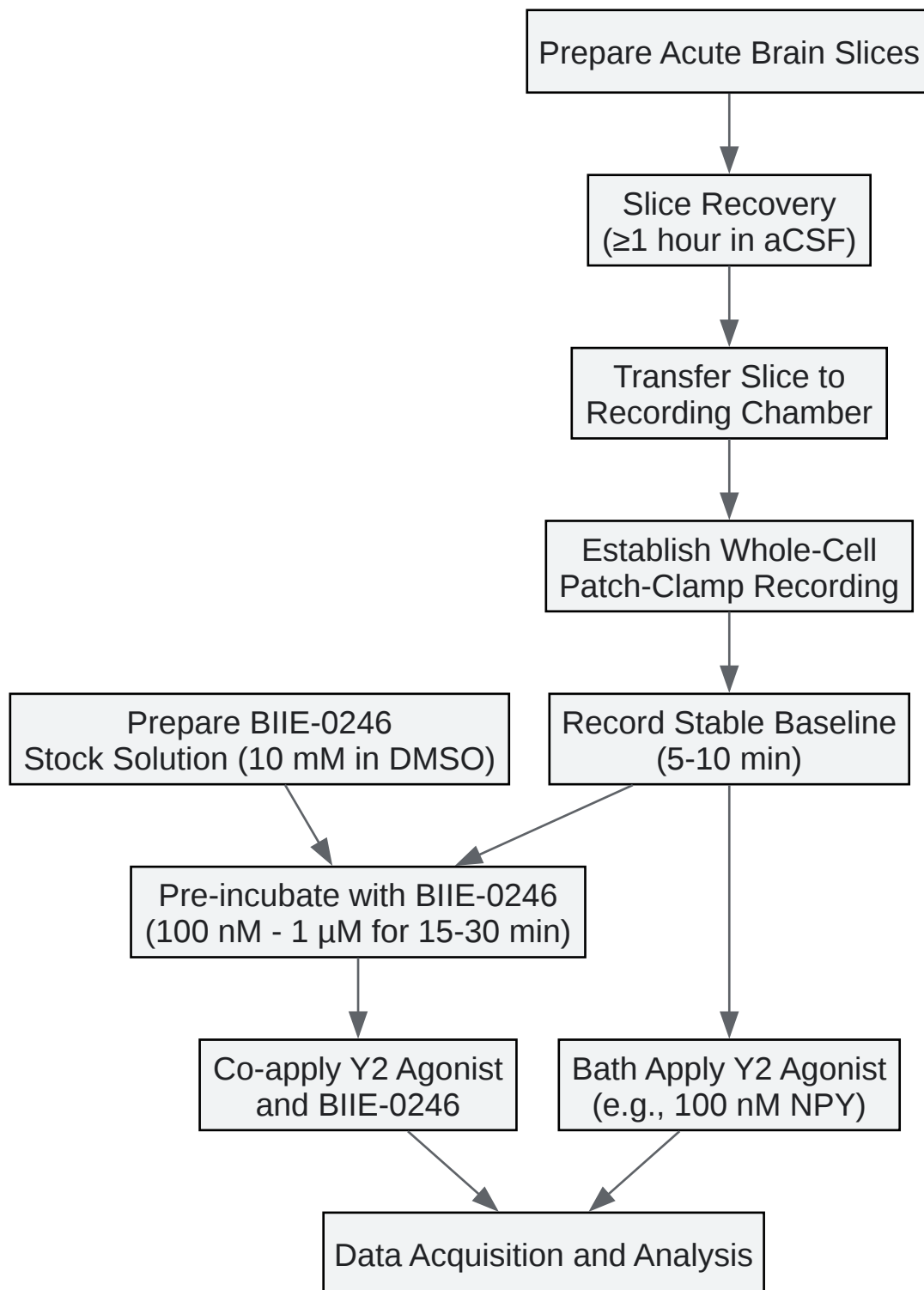
Signaling Pathway of the NPY Y2 Receptor



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Caption: NPY Y2 receptor signaling pathway in a presynaptic terminal.

Experimental Workflow for Patch-Clamp Electrophysiology



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Caption: Workflow for investigating BIIE-0246 effects in patch-clamp recordings.

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